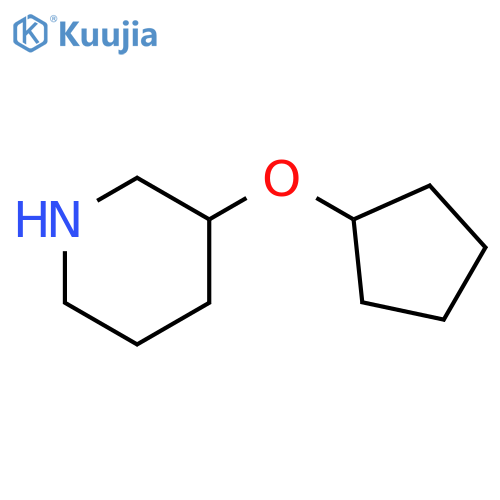Cas no 933758-70-4 (3-(cyclopentyloxy)piperidine)

3-(cyclopentyloxy)piperidine 化学的及び物理的性質
名前と識別子
-
- 3-(cyclopentyloxy)piperidine
- Piperidine, 3-(cyclopentyloxy)-
-
- インチ: 1S/C10H19NO/c1-2-5-9(4-1)12-10-6-3-7-11-8-10/h9-11H,1-8H2
- InChIKey: UDOBSULYZLBFEC-UHFFFAOYSA-N
- ほほえんだ: N1CCCC(OC2CCCC2)C1
じっけんとくせい
- 密度みつど: 0.98±0.1 g/cm3(Predicted)
- ふってん: 247.5±33.0 °C(Predicted)
- 酸性度係数(pKa): 9.46±0.10(Predicted)
3-(cyclopentyloxy)piperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C218846-500mg |
3-(cyclopentyloxy)piperidine |
933758-70-4 | 500mg |
$ 475.00 | 2022-04-01 | ||
| Life Chemicals | F2147-2182-0.5g |
3-(cyclopentyloxy)piperidine |
933758-70-4 | 95%+ | 0.5g |
$512.0 | 2023-09-06 | |
| Enamine | EN300-1223713-0.1g |
3-(cyclopentyloxy)piperidine |
933758-70-4 | 0.1g |
$904.0 | 2023-07-10 | ||
| Enamine | EN300-1223713-1.0g |
3-(cyclopentyloxy)piperidine |
933758-70-4 | 1.0g |
$1029.0 | 2023-07-10 | ||
| Enamine | EN300-1223713-5.0g |
3-(cyclopentyloxy)piperidine |
933758-70-4 | 5.0g |
$2981.0 | 2023-07-10 | ||
| TRC | C218846-100mg |
3-(cyclopentyloxy)piperidine |
933758-70-4 | 100mg |
$ 115.00 | 2022-04-01 | ||
| Life Chemicals | F2147-2182-1g |
3-(cyclopentyloxy)piperidine |
933758-70-4 | 95%+ | 1g |
$539.0 | 2023-09-06 | |
| Enamine | EN300-1223713-0.05g |
3-(cyclopentyloxy)piperidine |
933758-70-4 | 0.05g |
$864.0 | 2023-07-10 | ||
| Enamine | EN300-1223713-0.25g |
3-(cyclopentyloxy)piperidine |
933758-70-4 | 0.25g |
$946.0 | 2023-07-10 | ||
| Enamine | EN300-1223713-2.5g |
3-(cyclopentyloxy)piperidine |
933758-70-4 | 2.5g |
$2014.0 | 2023-07-10 |
3-(cyclopentyloxy)piperidine 関連文献
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
3-(cyclopentyloxy)piperidineに関する追加情報
3-(Cyclopentyloxy)piperidine: A Comprehensive Overview of CAS No. 933758-70-4
3-(Cyclopentyloxy)piperidine (CAS No. 933758-70-4) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This article provides a detailed overview of its chemical structure, synthesis methods, pharmacological properties, and recent applications in drug development.
Chemical Structure and Properties
3-(Cyclopentyloxy)piperidine is a cyclic amine with a piperidine ring substituted by a cyclopentyloxy group. The molecular formula is C11H19NO, and its molecular weight is approximately 181.27 g/mol. The compound exhibits high stability and solubility in organic solvents, making it suitable for various chemical reactions and biological assays.
The cyclopentyloxy group attached to the piperidine ring imparts unique properties to the molecule, such as enhanced lipophilicity and improved binding affinity to specific receptors. These characteristics make 3-(cyclopentyloxy)piperidine an attractive candidate for the development of novel therapeutic agents.
Synthesis Methods
The synthesis of 3-(cyclopentyloxy)piperidine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of cyclopentyl alcohol with 3-chloropiperidine hydrochloride in the presence of a base, such as potassium carbonate or sodium hydride. This reaction typically proceeds under mild conditions and yields the desired product in good purity and yield.
An alternative approach involves the use of palladium-catalyzed coupling reactions, which can provide higher regioselectivity and functional group tolerance. For instance, the coupling of 3-bromopiperidine with cyclopentyl alcohol using palladium(II) acetate as the catalyst has been reported to produce 3-(cyclopentyloxy)piperidine efficiently.
Pharmacological Properties
3-(Cyclopentyloxy)piperidine has been extensively studied for its pharmacological properties, particularly its potential as a modulator of neurotransmitter systems. Research has shown that this compound can interact with various receptors, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors.
In preclinical studies, 3-(cyclopentyloxy)piperidine has demonstrated potent activity as a serotonin reuptake inhibitor (SRI), making it a promising candidate for the treatment of mood disorders such as depression and anxiety. Additionally, its ability to modulate dopamine receptors suggests potential applications in neurological disorders like Parkinson's disease.
Clinical Applications and Research Developments
The therapeutic potential of 3-(cyclopentyloxy)piperidine has been further explored in recent clinical trials. A phase II trial evaluating the efficacy and safety of this compound in patients with major depressive disorder (MDD) showed promising results, with significant improvements in depressive symptoms observed compared to placebo.
In another study, researchers investigated the effects of 3-(cyclopentyloxy)piperidine on cognitive function in patients with Alzheimer's disease. Preliminary findings indicated that the compound may improve cognitive performance by enhancing cholinergic transmission and reducing neuroinflammation.
Safety and Toxicology
The safety profile of 3-(cyclopentyloxy)piperidine has been evaluated through extensive preclinical toxicology studies. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
Clinical trials have also confirmed its safety in humans, with common side effects being mild and transient. However, as with any new drug candidate, ongoing monitoring is necessary to ensure long-term safety and efficacy.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 3-(cyclopentyloxy)piperidine highlights its potential as a valuable therapeutic agent for various neurological and psychiatric disorders. Future studies should focus on optimizing its pharmacokinetic properties, exploring new delivery methods, and conducting larger-scale clinical trials to validate its efficacy across different patient populations.
In conclusion, 3-(cyclopentyloxy)piperidine (CAS No. 933758-70-4) represents an exciting opportunity for advancing drug development in the field of medicinal chemistry. Its unique chemical structure and pharmacological properties make it a promising candidate for addressing unmet medical needs and improving patient outcomes.
933758-70-4 (3-(cyclopentyloxy)piperidine) 関連製品
- 2034425-50-6(3-(2-fluorophenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one)
- 23942-11-2(2-amino-5-benzyl-6-methylpyrimidin-4(3H)-one)
- 2172260-06-7(ethyl 4H-1,2,4-triazole-3-carboximidate hydrochloride)
- 2172146-81-3(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidocyclohexane-1-carboxylic acid)
- 1335578-53-4((1R)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE)
- 888452-57-1(N-(4-bromophenyl)-2-{4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide)
- 127446-31-5(N-(3-Formyl-5-methylpyridin-2-yl)pivalamide)
- 2171549-13-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(1H-pyrazol-4-yl)propylcarbamoyl}propanoic acid)
- 501008-41-9(2-(5-fluoro-2-methoxyphenyl)acetonitrile)
- 1805127-86-9(2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetic acid)




